[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol
Overview
Description
[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol is a useful research compound. Its molecular formula is C24H26N2O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.199428076 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
Methanol and its derivatives play a crucial role in catalytic processes, particularly in the production of chemicals and fuels. The synthesis and decomposition reactions involving methanol, such as those in the production of hydrogen via methanol steam reforming, highlight the potential of methanol-derived compounds in catalysis. For instance, studies on copper-based catalysts for methanol reforming processes emphasize the importance of methanol and its derivatives in enhancing catalyst activity and selectivity towards CO2 over CO, underscoring their significance in sustainable energy applications (García et al., 2021).
Environmental Applications
Methanol's role in environmental applications, particularly in bioremediation and as a marker for assessing environmental degradation, illustrates the environmental relevance of methanol derivatives. Methanotrophs, for example, utilize methane (a close relative of methanol in metabolic pathways) to generate valuable products while sequestering greenhouse gases (Strong et al., 2015). This showcases the potential environmental benefits of methanol and its derivatives in mitigating climate change impacts.
Energy and Fuel Applications
The application of methanol and its derivatives in energy and fuel sectors, particularly in fuel cells and as additives in gasoline, is well-documented. The direct methanol fuel cells (DMFCs), for example, highlight the challenges and advancements in utilizing methanol for energy production, focusing on overcoming methanol crossover to enhance fuel cell efficiency (Heinzel & Barragán, 1999). This underscores the ongoing research efforts to harness methanol derivatives for clean energy.
Properties
IUPAC Name |
[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-quinolin-6-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-18-6-2-3-7-21(18)15-24(17-27)11-5-13-26(16-24)23(28)20-9-10-22-19(14-20)8-4-12-25-22/h2-4,6-10,12,14,27H,5,11,13,15-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBLZPWSLKGRGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CC=C4)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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